3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid
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Overview
Description
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient, forming three new bonds (two C-C and one C-N) in a single step and yielding the product in a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions are likely employed to maximize yield and minimize waste. The use of catalysts like sulfamic acid and solvents like acetonitrile are common in industrial settings due to their efficiency and relatively low environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products of these reactions include various substituted indole and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes.
Industry: The compound’s unique structure is explored for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The quinoline part can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to the compound’s observed biological effects, such as anticancer activity through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole structure but lacks the quinoline moiety.
Quinoline-3-carboxylic acid: Contains the quinoline structure but not the indole moiety.
3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione: A similar compound with additional phenyl and dione groups.
Uniqueness
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid is unique due to its combined indole and quinoline structures, which allow it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(1H-indol-3-yl)benzo[f]quinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-22(26)16-11-20(17-12-23-18-8-4-3-7-15(17)18)24-19-10-9-13-5-1-2-6-14(13)21(16)19/h1-12,23H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPWPAPBYBWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CNC5=CC=CC=C54)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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